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Compound of Interest

Compound Name: 2-Chloro-3-hydroxybenzamide
CAS No.: 1243459-80-4
Cat. No.: B577629
Get Quote
. J

CAS: 1243459-80-4 | Formula: C7HeCINO2 | M.W.: 171.58 g/mol

Executive Summary

2-Chloro-3-hydroxybenzamide is a functionalized benzamide derivative often utilized as a
scaffold in the synthesis of bioactive small molecules and as a metabolite in the degradation
pathways of agrochemicals. Its solubility profile is governed by the interplay between the
hydrophilic phenolic hydroxyl/amide groups and the lipophilic chlorine substituent.

This guide provides a theoretical solubility landscape based on structure-activity relationships
(SAR) and details the standard operating procedures (SOPS) required to empirically determine
its thermodynamic solubility. The presence of the phenolic hydroxyl group (pKa ~8.5-9.0)
introduces pH-dependent solubility behavior critical for formulation strategies.

Physicochemical Profile & Solvation Mechanism[1]

[2][4][53]

Structural Analysis
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The molecule features three distinct functional zones that dictate its interaction with solvents:

o Amide Group (-CONH?2): Acts as both a hydrogen bond donor (NHz) and acceptor (C=0). In
the solid state, this group typically drives strong intermolecular networks, resulting in high
lattice energy and reduced solubility in non-polar solvents.

» Phenolic Hydroxyl (-OH) at C3: A weak acid. Its proximity to the electron-withdrawing
Chlorine (at C2) slightly increases acidity compared to unsubstituted phenol.

e Chlorine Atom (-Cl) at C2: Provides lipophilic character and steric bulk. It forces the amide
group out of planarity with the benzene ring, potentially disrupting crystal packing and
enhancing solubility in organic solvents compared to non-chlorinated analogs.

Theoretical Properties

Property Predicted Value Implication for Solubility

Moderate lipophilicity; likely
LogP (Octanol/Water) 12-17 permeable but poorly water-

soluble.

Solubility will increase
pKa (Phenolic OH) 85-9.2 significantly at pH > 9.5

(deprotonation).

Neutral across the

pKa (Amide) > 15 (Acid) / < -1 (Base) ) ]
physiological pH range (1-8).
Suggests good solubility in
Polar Surface Area (PSA) ~63 A2 polar aprotic solvents (DMSO,

DMF).

Solubility Landscape: Water vs. Organic Solvents[1]

[2]
Aqueous Solubility[1]

e Neutral pH (pH 1-7): The compound exists in its neutral, unionized form. Solubility is
expected to be low to very low (< 1 mg/mL) due to the hydrophobic aromatic ring and
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chlorine substituent dominating the solvation energetics.

o Alkaline pH (pH > 10): The phenolic hydroxyl deprotonates to form the phenoxide anion (Ar-
O"). This ionic species is highly water-soluble.

o Warning: Prolonged exposure to high pH (>12) and elevated temperature may hydrolyze
the amide bond to the corresponding acid (2-chloro-3-hydroxybenzoic acid).

Organic Solvent Compatibility

The compound follows "like dissolves like" principles, favoring polar organic solvents that can
disrupt the amide-amide hydrogen bonding network.

Solubility .
Solvent Class Solvent Examples o Mechanism
Prediction
Strong dipole
_ _ interactions disrupt
Polar Aprotic DMSO, DMF, DMAc High (> 50 mg/mL) )
crystal lattice; best for
stock solutions.
Solvent acts as H-
) Moderate (10-50 bond donor/acceptor;
Polar Protic Methanol, Ethanol o
mg/mL) solubility increases
with temperature.
Good for extraction;
Ethers/Esters THF, Ethyl Acetate Low-Moderate less effective for high-
concentration stocks.
Lack of dipole
. interaction prevents
Non-Polar Hexane, Heptane Negligible

solvation of the polar

amide region.

Experimental Protocols
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Protocol A: Thermodynamic Solubility (Shake-Flask
Method)

The Gold Standard for equilibrium solubility determination.

Materials:

e 2-Chloro-3-hydroxybenzamide (Solid)

» Solvent of choice (e.g., Water, pH 7.4 Buffer, Ethanol)

e 0.45 ym PTFE Syringe Filters

o HPLC or UV-Vis Spectrophotometer

Workflow:

e Saturation: Add excess solid compound (~10 mg) to 1 mL of solvent in a glass vial.

o Equilibration: Cap tightly and agitate (shaker or stir bar) at 25°C for 24 to 48 hours.
o Note: Visual check—ensure solid is still present. If all dissolves, add more solid.

e Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 um PTFE
filter (presaturated to prevent adsorption).

» Quantification: Dilute the filtrate with mobile phase (e.g., 50:50 Acetonitrile:Water) and
analyze via HPLC-UV (Detection ~254 nm).

o Calculation: Compare peak area to a standard calibration curve.

Protocol B: Kinetic Solubility (High-Throughput
Screening)

Used for rapid estimation during early discovery; prone to supersaturation errors.

Workflow:
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¢ Prepare a 10 mM stock solution in DMSO.

e Spike 10 pL of stock into 990 uL of aqueous buffer (final 1% DMSO).
o Shake for 2 hours at room temperature.

» Filter (or centrifuge) and analyze the supernatant via HPLC-UV.

+ Result: Reports the concentration at which precipitation occurs (turbidimetry) or the soluble
fraction.

Visualizations
Diagram 1: Solvation Mechanism & Interaction Logic

This diagram illustrates how the functional groups of 2-Chloro-3-hydroxybenzamide interact
with different solvent types.
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Caption: Mechanistic breakdown of solvent interactions. Green indicates high solubility
potential; Red indicates low solubility.
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Diagram 2: Solubility Determination Workflow

A decision tree for selecting the correct experimental protocol.

Start: Solubility Assessment

What is the data for?

Rapid Ranking Exact Value

Early Screening / HTS Precise Formulation / Pre-Clinical

PROTOCOL B:
Kinetic Solubility (DMSO Spike) Is pH profiling required?
Fast, prone to supersaturation

Prepare Buffers:
pH 1.2, 4.5, 6.8, 10.0

PROTOCOL A:

Thermodynamic Solubility (Shake Flask)
Accurate, equilibrium data

No (Single Solvent)

Click to download full resolution via product page

Caption: Decision tree for selecting Kinetic vs. Thermodynamic solubility protocols based on
research stage.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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